molecular formula C8H13ClF3N B13583211 3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octanehydrochloride

3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octanehydrochloride

Cat. No.: B13583211
M. Wt: 215.64 g/mol
InChI Key: QSAZARRJXJXKLR-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-2-azabicyclo[222]octane hydrochloride is a compound that belongs to the class of bicyclic amines It is characterized by the presence of a trifluoromethyl group attached to a bicyclic azabicyclo octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride typically involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a starting material.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various trifluoromethylated derivatives, while oxidation reactions can produce oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated bicyclic amines and derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) . Examples include:

Uniqueness

The uniqueness of 3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride lies in its specific structural features, such as the presence of the trifluoromethyl group and the bicyclic azabicyclo octane structure.

Properties

Molecular Formula

C8H13ClF3N

Molecular Weight

215.64 g/mol

IUPAC Name

3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane;hydrochloride

InChI

InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-5-1-3-6(12-7)4-2-5;/h5-7,12H,1-4H2;1H

InChI Key

QSAZARRJXJXKLR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C(N2)C(F)(F)F.Cl

Origin of Product

United States

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